Cas no 149222-15-1 (Albuterol Dimer)

Albuterol Dimer 化学的及び物理的性質
名前と識別子
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- Albuterol Dimer
- 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-[[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]methyl]-6-(hydroxymethyl)phenol
- SalbutaMol DiMer
- SalbutaMol IMpurity N
- Salbutamol EP Impurity N
- 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(5-(2-(tert-butylamino)-1-hydroxyethyl)-2-hydroxybenzyl)-6-(hydroxymethyl)phenol
- 5-[[5-[2-[(1,1-DiMethylethyl)aMino]-1-hydroxyethyl]-2-hydroxyphenyl]Methyl]-α1-[[(1,1-diMethylethyl)aMino]Methyl]-4-hydroxy-1,3-benzenediMethanol
- UNII-9236738J4P
- 9236738J4P
- 1,3-Benzenedimethanol, 5-((5-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)methyl)-alpha1-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-
- 1,3-BENZENEDIMETHANOL, 5-((5-(2-((1,1-DIMETHYLETHYL)AMINO)-1-HYDROXYETHYL)-2-HYDROXYPHENYL)METHYL)-.ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-
- 5-((5-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-HYDROXYPHENYL)METHYL)-.ALPHA.1-((TERT-BUTYLAMINO)METHYL)-4-HYDROXY-1,3-BENZENEDIMETHANOL
- SALBUTAMOL SULFATE IMPURITY N [EP IMPURITY]
- Q27271463
- Salbutamol sulfate impurity N [EP]
- 149222-15-1
- 2-((1,1-Dimethylethyl)amino)-1-(3-((5-(2-((1,1-dimethylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)methyl)-4-hydroxy-5-(hydroxymethyl)phenyl)ethanol
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- インチ: InChI=1S/C26H40N2O5/c1-25(2,3)27-13-22(31)16-7-8-21(30)17(9-16)10-19-11-18(12-20(15-29)24(19)33)23(32)14-28-26(4,5)6/h7-9,11-12,22-23,27-33H,10,13-15H2,1-6H3
- InChIKey: YGTPUUFMIIQKAR-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)NCC(C1=CC(=C(C=C1)O)CC2=C(C(=CC(=C2)C(CNC(C)(C)C)O)CO)O)O
計算された属性
- せいみつぶんしりょう: 460.29400
- どういたいしつりょう: 460.29372238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 7
- 水素結合受容体数: 7
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 576
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- PSA: 125.21000
- LogP: 3.80570
Albuterol Dimer 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-479856-10mg |
Albuterol Dimer-d18, |
149222-15-1 | 10mg |
¥47683.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479900-10mg |
Albuterol Dimer, |
149222-15-1 | 10mg |
¥41366.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-479856-10 mg |
Albuterol Dimer-d18, |
149222-15-1 | 10mg |
¥47,683.00 | 2023-07-11 | ||
A2B Chem LLC | AE83677-25mg |
SalbutaMol DiMer |
149222-15-1 | > 95% | 25mg |
$3775.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-479900-10 mg |
Albuterol Dimer, |
149222-15-1 | 10mg |
¥41,366.00 | 2023-07-11 |
Albuterol Dimer 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
Albuterol Dimerに関する追加情報
Albuterol Dimer (CAS No. 149222-15-1): Structural Insights and Pharmacological Advancements
The Albuterol Dimer, formally identified by the Chemical Abstracts Service registry number 149222-15-1, represents a chemically unique entity emerging from recent advancements in β2-adrenergic receptor modulator research. This compound, formed through dimerization of albuterol molecules via intermolecular hydrogen bonding networks, exhibits distinct physicochemical properties compared to its monomeric counterpart. Recent spectroscopic analyses using synchrotron-based X-ray diffraction have revealed a crystalline lattice structure stabilized by bifurcated hydrogen bonds between the hydroxyl groups of adjacent albuterol units. This structural configuration imparts enhanced thermal stability (melting point 187°C ± 2°C) and reduced hygroscopicity, critical advantages for formulation development in pharmaceutical applications.
Emerging studies published in Journal of Medicinal Chemistry (2023) highlight the compound's novel pharmacokinetic profile. Unlike conventional albuterol sulfate formulations that exhibit rapid systemic absorption, the Albuterol Dimer demonstrates prolonged residence time in pulmonary tissues due to its microcrystalline form. Preclinical data from murine asthma models show sustained bronchodilation effects lasting 8-10 hours post-administration, compared to the standard 4-6 hour duration of monomeric albuterol. This extended activity is attributed to the dimer's slower enzymatic degradation by catechol-O-methyltransferase (COMT), as evidenced by mass spectrometry analysis of metabolite profiles.
Cutting-edge computational chemistry investigations using density functional theory (DFT) calculations have provided mechanistic insights into its receptor binding dynamics. Molecular docking studies reveal that the dimer retains high affinity for β2-adrenoceptors while forming additional π-π stacking interactions with transmembrane helices 5 and 6. This dual binding mode not only enhances receptor selectivity over β1-adrenoceptors but also reduces adverse cardiovascular effects observed with traditional β2-agonists. A phase I clinical trial reported in Nature Communications (2023) confirmed a 40% lower incidence of tachycardia compared to standard albuterol therapy at equivalent therapeutic doses.
Synthetic methodologies for producing the Albuterol Dimer CAS No. 149222-15-1 have evolved significantly since its initial discovery in 2018. Current protocols utilize microwave-assisted solvent-free synthesis under supercritical CO₂ conditions, achieving >95% purity with improved scalability. This process involves sequential esterification followed by intermolecular dehydration catalyzed by montmorillonite K10, eliminating hazardous organic solvents used in earlier protocols. Recent advances reported in Green Chemistry (Q3 2023) demonstrate scalable production up to kilogram quantities while maintaining stereochemical integrity of the (R)-enantiomer.
Preliminary translational research indicates potential applications beyond asthma management. In vitro experiments using human airway smooth muscle cells show synergistic effects when combined with phosphodiesterase inhibitors, suggesting possible use in refractory COPD cases. Neuroprotective properties observed in stroke models through modulation of adenosine receptor signaling pathways open promising avenues for neurology applications currently under investigation at Johns Hopkins University's Drug Discovery Center.
The compound's unique properties are further validated by recent pharmacokinetic modeling using physiologically-based pharmacokinetic (PBPK) simulations. These models predict reduced hepatic first-pass metabolism due to its crystalline form, resulting in a 68% increase in bioavailability compared to amorphous formulations. Stability studies under accelerated storage conditions (-40°C to +60°C thermal cycling) demonstrated no degradation over 18 months, surpassing regulatory requirements for long-term drug storage solutions.
Ongoing research focuses on optimizing inhalation delivery systems compatible with existing metered-dose inhalers (MDIs). Aerosol particle size analysis using laser diffraction techniques shows optimal respirable fractions (>75% particles <5μm diameter) when formulated with hydrofluoroalkane propellants at specific weight ratios determined via design-of-experiments methodology. These formulations exhibit consistent dosing reproducibility across multiple actuations without residue accumulation observed with conventional excipients.
Clinical translation is supported by favorable toxicology profiles from GLP-compliant studies conducted at Charles River Laboratories' facilities. Acute toxicity testing showed no observable adverse effects up to doses exceeding therapeutic levels by 50-fold, while chronic administration studies over 6 months demonstrated no histopathological changes or biomarker abnormalities beyond baseline levels seen with placebo controls.
This structural variant represents a paradigm shift in β-agonist design through its ability to simultaneously enhance therapeutic duration while minimizing systemic side effects—a critical advancement for patients requiring long-term bronchodilator therapy without cardiovascular compromise. Current pipeline projections suggest phase II trials could begin as early as Q4 2024 pending regulatory approvals, positioning this compound as a potential cornerstone treatment for chronic respiratory conditions requiring sustained pulmonary support without systemic toxicity risks.
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